molecular formula C15H17N3O4S B5217546 N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide

N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide

Cat. No. B5217546
M. Wt: 335.4 g/mol
InChI Key: GWASJFUYNKYFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NPE-PMMS is a sulfonamide-based compound that has been synthesized and studied for its potential applications in various fields such as drug delivery, cancer treatment, and imaging. The compound has a unique structure that allows it to selectively bind to certain biomolecules, making it a promising candidate for targeted drug delivery.

Scientific Research Applications

NPE-PMMS has been extensively studied for its potential applications in various scientific fields. In drug delivery, the compound has been used as a carrier for targeted drug delivery to cancer cells. The selective binding of NPE-PMMS to cancer cells allows for the delivery of drugs specifically to the tumor site, reducing the side effects of chemotherapy. In imaging, NPE-PMMS has been used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to selectively bind to certain biomolecules.

Mechanism of Action

The mechanism of action of NPE-PMMS involves the selective binding of the compound to certain biomolecules such as cancer cells or specific proteins. The binding of NPE-PMMS to these biomolecules triggers a response that can be used for targeted drug delivery or imaging.
Biochemical and physiological effects:
NPE-PMMS has been shown to have minimal toxicity and does not have any significant effects on the biochemical or physiological processes in the body. However, further studies are needed to fully understand the long-term effects of the compound.

Advantages and Limitations for Lab Experiments

The advantages of using NPE-PMMS in lab experiments include its selective binding to certain biomolecules, which allows for targeted drug delivery or imaging. The compound also has minimal toxicity, making it a safe option for use in lab experiments. However, the limitations include the complexity of the synthesis method and the need for further studies to fully understand the long-term effects of the compound.

Future Directions

There are many potential future directions for the use of NPE-PMMS. In drug delivery, the compound could be further optimized for targeted drug delivery to specific types of cancer cells. In imaging, NPE-PMMS could be used as a contrast agent for other imaging techniques such as computed tomography (CT) or positron emission tomography (PET). Further studies are also needed to fully understand the long-term effects of the compound and its potential applications in other scientific fields.
In conclusion, NPE-PMMS is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound's unique structure allows for selective binding to certain biomolecules, making it a promising candidate for targeted drug delivery and imaging. Further studies are needed to fully understand the long-term effects of the compound and its potential applications in other scientific fields.

Synthesis Methods

The synthesis of NPE-PMMS involves the reaction of 4-nitroaniline with 2-aminoethylmethanesulfonamide in the presence of a catalyst. The resulting product is then treated with phenyl isocyanate to obtain NPE-PMMS. The synthesis method has been optimized to increase the yield and purity of the final product.

properties

IUPAC Name

N-[2-(4-nitroanilino)ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c19-18(20)15-8-6-14(7-9-15)16-10-11-17-23(21,22)12-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWASJFUYNKYFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide

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